REACTION_CXSMILES
|
S(F)([O:4][C:5](F)(F)[C:6]([I:9])([F:8])[F:7])(=O)=O.[F-].[K+].[CH2:15]([OH:17])[CH3:16]>>[I:9][C:6]([F:8])([F:7])[C:5]([O:17][CH2:15][CH3:16])=[O:4] |f:1.2|
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Name
|
|
Quantity
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130.4 g
|
Type
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reactant
|
Smiles
|
S(=O)(=O)(OC(C(F)(F)I)(F)F)F
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Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
IC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.4 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |